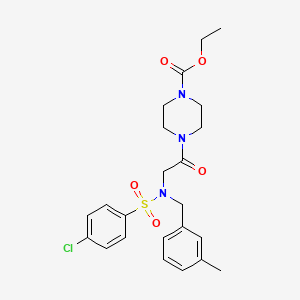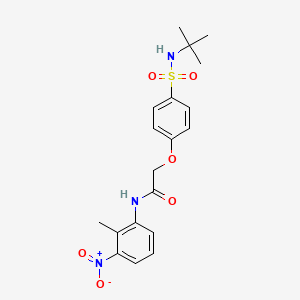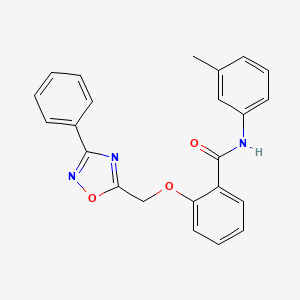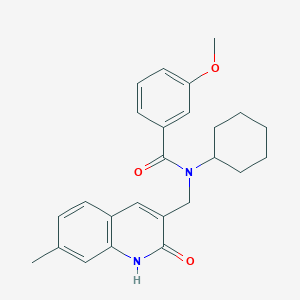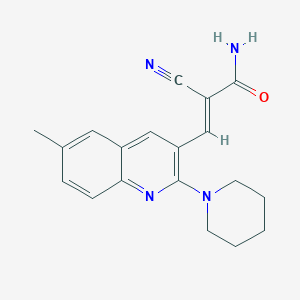
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide, also known as HM-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is not fully understood. However, it has been proposed that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to inhibit the expression of various genes involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be obtained in high yield and purity. It has also been extensively studied for its biological activities, and its mechanism of action is well-understood. However, there are some limitations to using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in lab experiments. It has been found to exhibit cytotoxic effects on normal cells, and its efficacy may vary depending on the type of cancer cells being studied.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide. One area of research is the development of more potent analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide with improved efficacy and selectivity. Another area of research is the investigation of the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide as an antiviral agent for the treatment of hepatitis C and influenza virus infections is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is a multi-step process involving the reaction of 2-hydroxy-7-methylquinoline with p-tolylmagnesium bromide, followed by the reaction of the resulting compound with 4-methoxybenzoyl chloride. The final product is obtained by purification through column chromatography. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is a well-established method, and the compound can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus.
Propiedades
IUPAC Name |
4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-5-10-22(11-6-17)28(26(30)19-8-12-23(31-3)13-9-19)16-21-15-20-7-4-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTWPYWOBNDINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

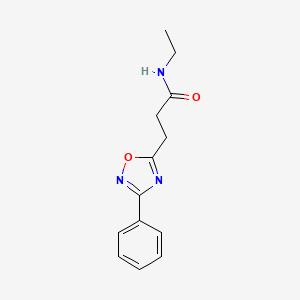

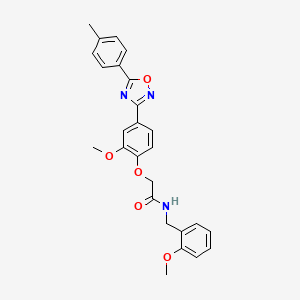
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
